CSF1R Binding Affinity: Fluoroethyl-Piperazine vs. Methyl-Piperazine (CPPC) Direct Comparison
In a fluorescence polarization competition assay measuring CSF1R binding, the 2-fluoroethyl-piperazine derivative (compound 1, structurally incorporating the target compound's core motif) exhibited an IC50 of 3.42 ± 0.33 nM, compared to CPPC (methyl-substituted analog) with an IC50 of 1.56 ± 0.08 nM [1]. The 2.2-fold affinity difference demonstrates that the fluoroethyl substituent is well-tolerated at the CSF1R binding site, maintaining low-nanomolar potency. Critically, this level of affinity retention is sufficient for PET tracer development, where the fluoroethyl group simultaneously enables 18F-radiolabeling—a capability entirely absent in the methyl analog.
| Evidence Dimension | CSF1R receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.42 ± 0.33 nM (compound containing 2-fluoroethyl-piperazine motif analogous to the target compound) |
| Comparator Or Baseline | CPPC (methyl-substituted analog): IC50 = 1.56 ± 0.08 nM |
| Quantified Difference | CPPC shows 2.2-fold higher affinity; fluoroethyl analog retains low-nanomolar potency sufficient for PET tracer applications |
| Conditions | Fluorescence polarization competition assay against CSF1R; compound 1 (5-cyano-N-(4-(4-(2-fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide) vs. CPPC |
Why This Matters
This demonstrates that the fluoroethyl-piperazine core retains target engagement potency within an acceptable window for PET radiotracer development, where the fluorination advantage for 18F incorporation outweighs a modest affinity reduction relative to methyl analogs.
- [1] ResearchGate. (2022). IC50 values of CPPC and 1 for CSF1R. Table 1. IC50 of fluoroethyl-piperazine derivative (1): 3.42 ± 0.33 nM vs. CPPC (methyl): 1.56 ± 0.08 nM. Fluorescence polarization competition assay. DOI: 10.1038/s41598-022-15234-4 (associated publication). View Source
